molecular formula C12H7Cl2F2NO B14050269 2-(2,6-Dichlorophenyl)-4-(difluoromethoxy)pyridine

2-(2,6-Dichlorophenyl)-4-(difluoromethoxy)pyridine

Cat. No.: B14050269
M. Wt: 290.09 g/mol
InChI Key: UCNZHAIZOBRABR-UHFFFAOYSA-N
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Description

2-(2,6-Dichlorophenyl)-4-(difluoromethoxy)pyridine is a chemical compound with the molecular formula C12H7Cl2F2NO It is characterized by the presence of a pyridine ring substituted with dichlorophenyl and difluoromethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dichlorophenyl)-4-(difluoromethoxy)pyridine typically involves the reaction of 2,6-dichlorophenylboronic acid with 4-(difluoromethoxy)pyridine under Suzuki coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (80-100°C) for several hours.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dichlorophenyl)-4-(difluoromethoxy)pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of partially or fully reduced derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

2-(2,6-Dichlorophenyl)-4-(difluoromethoxy)pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,6-Dichlorophenyl)-4-(difluoromethoxy)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context. For example, in medicinal chemistry, it may inhibit certain enzymes involved in inflammatory pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,6-Dichlorophenyl)amino)benzoic acid
  • 2-(2,6-Dimethylphenyl)amino)benzoic acid

Uniqueness

2-(2,6-Dichlorophenyl)-4-(difluoromethoxy)pyridine is unique due to the presence of both dichlorophenyl and difluoromethoxy groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and bioactivity profiles, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C12H7Cl2F2NO

Molecular Weight

290.09 g/mol

IUPAC Name

2-(2,6-dichlorophenyl)-4-(difluoromethoxy)pyridine

InChI

InChI=1S/C12H7Cl2F2NO/c13-8-2-1-3-9(14)11(8)10-6-7(4-5-17-10)18-12(15)16/h1-6,12H

InChI Key

UCNZHAIZOBRABR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=NC=CC(=C2)OC(F)F)Cl

Origin of Product

United States

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